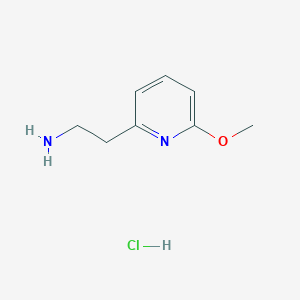
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid
Overview
Description
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid, also known as MBOPTA, is a chemical compound that has been extensively studied for its potential application in scientific research. MBOPTA is a fluorescent probe that can be used to study the biochemical and physiological effects of various compounds and enzymes.
Scientific Research Applications
Synthesis and Characterization
The compound (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid and its derivatives are utilized in various synthesis and characterization studies. For instance, Süsse and Johne (1985) detailed a novel route for synthesizing (4-Oxo-3,4-dihydroquinazolin-3-yl)-alkanoic acids and (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-alkanoic acids via cyclization of N-(2-aminobenzoyl)amino acids, indicating a method for preparing compounds with potential biological activities (Süsse & Johne, 1985).
Antimicrobial Activity
Some derivatives of the compound have shown significant antimicrobial activity. Kalekar, Bhat, and Koli (2011) synthesized (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetic acid and its Mannich bases, demonstrating moderate to significant antibacterial and antifungal activities, suggesting the potential use of these derivatives in developing new antimicrobial agents (Kalekar, Bhat, & Koli, 2011).
Antiretroviral Agents
Fiore, Puls, and Walker (1998) developed a manufacturing process for antiretroviral agents that denature the HIV-1 nucleocapsid protein (NCp7), highlighting the compound's potential role in HIV treatment strategies (Fiore, Puls, & Walker, 1998).
Electrochemical Properties
Kowsari, Ehsani, Assadi, and Safari (2018) investigated the influence of different N‑benzoyl derivatives of isoleucine, including structures related to (2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid, on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. Their work provides insights into the potential application of these derivatives in improving energy storage materials' performance (Kowsari, Ehsani, Assadi, & Safari, 2018).
Inhibitors of Human Mast Cell Tryptase
Combrink et al. (1998) identified (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl derivatives as potent inhibitors of human mast cell tryptase, indicating the compound's relevance in developing treatments for conditions involving mast cell activation (Combrink et al., 1998).
properties
IUPAC Name |
(2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-8(2)11(13(18)19)16-12(17)9-6-4-5-7-10(9)14-15-16/h4-8,11H,3H2,1-2H3,(H,18,19)/t8-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNMVFQETBLBRH-KCJUWKMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B3113363.png)
![6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3113368.png)
![C-(5-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride](/img/structure/B3113370.png)




![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid](/img/structure/B3113399.png)

![2-{[4-(2-Carboxybenzoyl)-1-piperazinyl]carbonyl}benzoic acid](/img/structure/B3113415.png)
![4-oxo-4-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]butanoic acid](/img/structure/B3113438.png)